5-Fluoroimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H |
InChI Key |
OHPBASBTUXTDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoroimidazo 1,5 a Pyridine and Its Structural Analogues
General Synthetic Strategies for the Imidazo[1,5-a]pyridine (B1214698) Core
The construction of the fundamental imidazo[1,5-a]pyridine skeleton is achieved through several primary routes, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. acs.org
Cyclocondensation reactions are the most prevalent methods for synthesizing the imidazo[1,5-a]pyridine core. beilstein-journals.org These typically involve the reaction of a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner that provides the final carbon atom for the imidazole (B134444) ring. beilstein-journals.org
A variety of electrophilic reagents can be employed, including carboxylic acids, acyl anhydrides, acyl chlorides, and esters. beilstein-journals.org One notable method involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated with polyphosphoric acid (PPA). beilstein-journals.org This reaction proceeds through the initial nucleophilic attack of the aminomethylpyridine on an activated nitronate species, followed by a 5-exo-trig cyclization to form the fused ring system. beilstein-journals.org While effective, this method can require harsh reaction conditions. beilstein-journals.org
Another efficient one-pot, three-component condensation utilizes 2,2'-pyridil, various aldehydes, and ammonium (B1175870) acetate (B1210297). acs.org The amount of ammonium acetate used is critical for achieving the desired chemoselectivity. acs.org This approach is advantageous as it uses commercially available and inexpensive starting materials to construct complex imidazo[1,5-a]pyridines directly. acs.org More recent developments include a one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, which simultaneously constructs C-N and C-S bonds under mild conditions. mdpi.com
Table 1: Cyclocondensation Synthesis of Imidazo[1,5-a]pyridines
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| 2-(aminomethyl)pyridine, Nitroethane | 87% PPA, H₃PO₃, 110-140°C | 3-Methylimidazo[1,5-a]pyridine | 43-58% | beilstein-journals.org |
| 2-(aminomethyl)pyridine, 1-Nitropropane | 87% PPA, H₃PO₃, 160°C | 3-Ethylimidazo[1,5-a]pyridine | Good | beilstein-journals.org |
| 2,2'-Pyridil, Benzaldehyde | Ammonium Acetate, Acetic Acid, Reflux | 1-(2-Pyridoyl)-3-phenylimidazo[1,5-a]pyridine | - | acs.org |
| (Pyridin-2-yl)methanamine, Benzaldehyde, Sodium benzenesulfinate | I₂, K₃PO₄, MeCN, 80°C | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 46% | mdpi.com |
Cycloaddition reactions offer another pathway to the imidazo[1,5-a]pyridine scaffold. These methods often involve the reaction of a pyridine-derived 1,3-dipole with a suitable dipolarophile. While less common than cyclocondensation, they provide a valuable alternative for accessing specific substitution patterns. The Huisgen 1,3-dipolar cycloaddition, for instance, is a powerful tool for constructing five-membered heterocyclic rings. researchgate.net
Oxidative cyclization methods typically start with precursors that, upon oxidation, can undergo intramolecular cyclization to form the aromatic imidazo[1,5-a]pyridine ring. An example includes the oxidative condensation-cyclization of aryl-2-pyridylmethylamines with aldehydes using elemental sulfur as the oxidant, which affords 1,3-diarylated imidazo[1,5-a]pyridines in good yields. researchgate.net Copper(II)-catalyzed tandem reactions between a pyridine (B92270) ketone and a benzylamine (B48309) also proceed via an oxidative dehydrogenation process using molecular oxygen as a clean oxidant to yield 1,3-diarylated products. mdpi.com
Transannulation reactions involve the transformation of one heterocyclic ring system into another. A copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids has been developed for the synthesis of imidazo[1,5-a]pyridines. mdpi.com This method utilizes molecular oxygen from the air as the sole oxidant, making it a sustainable process. mdpi.com Another approach uses BF₃·Et₂O as a catalyst for the denitrogenative transannulation of pyridotriazoles with nitriles under metal-free conditions. mdpi.com
Oxidative Cyclization Methodologies
Targeted Fluorination Strategies in Imidazopyridine Synthesis
The introduction of fluorine into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. acs.org While a specific, documented synthesis for 5-Fluoroimidazo[1,5-a]pyridine is not readily found, the synthesis of its positional isomers and other fluorinated imidazopyridines provides strong evidence for its potential synthesis. A plausible route would involve the cyclocondensation of a fluorinated precursor, such as 6-fluoro-2-(aminomethyl)pyridine.
The synthesis of fluorinated imidazo[1,5-a]pyridine analogues often starts with a pre-fluorinated pyridine ring.
5-Fluoro Analogue : Although no direct synthesis for this compound is reported, research on the related 5-fluoroimidazo[4,5-b]pyridine scaffold demonstrates that introducing a fluorine atom at the C5 position can significantly improve bioavailability and efficacy in biological systems. acs.org The synthesis of this related isomer highlights the feasibility and potential benefits of accessing the 5-fluoro-substituted core. acs.org A hypothetical synthesis could involve the cyclocondensation of 6-fluoro-2-(aminomethyl)pyridine with an appropriate electrophile.
6-Fluoro Analogue : The synthesis of 6-fluoroimidazo[1,2-a]pyridine-3-formic acid has been achieved starting from 2-amino-5-fluoropyridine. The process involves an initial reaction with N,N-dimethylformamide dimethylacetal, followed by reaction with ethyl bromoacetate (B1195939) and subsequent hydrolysis.
7-Fluoro Analogue : 7-Fluoro-imidazo[1,2-a]pyridine can be synthesized through a multi-step process starting from 2-amino-4-chloropyridine (B16104) and chloroacetaldehyde, followed by fluorination using a fluoride (B91410) source like cesium fluoride. ambeed.com A more direct, one-step method involves a copper-catalyzed [3+2] oxidative cyclization between 2-amino-4-fluoropyridine (B1287999) and acetylene, providing the product in high yield. ambeed.com
8-Fluoro Analogue : 8-Fluoroimidazo[1,5-a]pyridin-3-amine has been synthesized, likely from fluorinated pyridine precursors. vulcanchem.com A general method for preparing 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives starts from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, which is then cyclized using triphosgene (B27547) or thiophosgene (B130339). lew.roresearchgate.net This demonstrates a viable route starting from a substituted 2-aminomethylpyridine to create halogenated imidazo[1,5-a]pyridines. lew.roresearchgate.net
Table 2: Synthesis of Fluorinated Imidazopyridine Analogues
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 2-Amino-5-fluoropyridine | 1) DMF-DMA; 2) Ethyl bromoacetate, K₂CO₃, DMF; 3) Hydrolysis | 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | - | - |
| 2-Amino-4-fluoropyridine | Acetylene, Copper complex, Peroxide, 60-100°C | 7-Fluoro-imidazo[1,2-a]pyridine | 92% | ambeed.com |
| (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Triphosgene, NaHCO₃, CH₂Cl₂, H₂O | 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol | Good | lew.roresearchgate.net |
Modified Protocols for Accessing Fluoroimidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Heterocyclic Targets
Significant progress has been made in modifying existing synthetic routes to improve efficiency, safety, and substrate scope for producing imidazopyridine cores.
For the synthesis of fluoroimidazo[1,2-a]pyridine analogues, a notable modified protocol involves the dehydration of N-formamide substrates to generate isocyanides in situ, which then participate in multi-component reactions. rsc.org A highly efficient and safe method utilizes a combination of para-toluenesulfonyl chloride (pTsCl) and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org This system was found to be tolerant of unprotected hydroxyl groups, a significant advantage over traditional dehydrating agents like phosphorus oxychloride (POCl₃). rsc.org In one application, this modified pTsCl/DABCO protocol was used to generate an isocyanide intermediate which was then coupled with various aldehydes and 2-amino-6-fluoropyridine. rsc.org This one-pot process, catalyzed by the pTsCl/DABCO adducts formed during the dehydration step, successfully produced a range of 5-fluoro-imidazo[1,2-a]pyridine derivatives. rsc.orgrsc.orgresearchgate.net Researchers noted that the addition of anhydrous sodium sulfate (B86663) (Na₂SO₄) simplified the procedure by removing the need for an inert atmosphere. rsc.orgrsc.org
The Groebke–Blackburn–Bienaymé (GBB) reaction, a cornerstone of imidazopyridine synthesis, has also been the subject of modifications. beilstein-journals.orgnih.gov One-pot protocols that combine the GBB reaction with subsequent cyclization cascades have been developed to create fused imidazopyridine scaffolds without the need for metal catalysts. acs.org
For the imidazo[1,5-a]pyridine scaffold, several novel synthetic methods have been reported. One such method employs triphosgene or thiophosgene for the cyclization of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, yielding derivatives like 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol. lew.ro Another approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium, a reaction sensitive to steric factors but effective for producing various substituted imidazo[1,5-a]pyridines. beilstein-journals.org Furthermore, an iodine-mediated reaction involving the sp³ C–H amination of 2-pyridyl ketones and alkylamines provides an operationally simple, one-pot synthesis of imidazo[1,5-a]pyridine derivatives. rsc.org
Sustainable and Efficient Synthetic Protocols
The development of environmentally benign and efficient synthetic methods is a major focus in modern chemistry. This is reflected in the newer protocols for synthesizing imidazopyridine heterocycles, which often feature metal-free conditions, one-pot procedures, and recyclable catalysts.
There is a significant drive to replace transition-metal catalysts with more sustainable alternatives. For the synthesis of imidazo[1,2-a]pyridines , metal-free versions of the GBB three-component reaction have been developed using various catalysts such as perchloric acid, ammonium chloride, or chloroacetic acid. acs.org In some cases, catalyst-free conditions have been achieved by simply refluxing the reactants in an appropriate solvent. acs.org An ultrasound-assisted C-H functionalization of ketones using a potassium iodide/tert-butyl hydroperoxide system in water also provides a green, metal-free route to imidazo[1,2-a]pyridines under mild, base-free conditions. organic-chemistry.org
Similarly, several metal-free methods have been established for imidazo[1,5-a]pyridines . One notable example is an iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines, which proceeds efficiently in a one-pot manner without any metal catalyst. rsc.orgresearchgate.net Another innovative approach involves a sequential dual oxidative amination of C(sp³)–H bonds under ambient, metal-free conditions, which constructs the imidazo[1,5-a]pyridine ring through two oxidative C-N couplings and a dehydrogenation step. organic-chemistry.orgorganic-chemistry.org Recently, a unique metal-free method was reported for the C-H functionalization of imidazo[1,5-a]pyridines, using a formaldehyde (B43269) solution as both a solvent and a methylene (B1212753) source to bridge two heterocycle molecules at room temperature. acs.org
One-pot reactions and multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.
The GBB reaction is a classic three-component reaction widely used for synthesizing imidazo[1,2-a]pyridines . acs.org It typically involves a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com This reaction has been adapted for one-pot syntheses under various conditions, including microwave assistance and catalysis by entities like ammonium chloride, to produce diverse derivatives. mdpi.commdpi.com Modified GBB protocols have been designed to generate the often-unstable isocyanide component in situ, further streamlining the process. rsc.org For example, a sequential one-pot, four-component coupling involving a 2-aminopyridine-5-boronic acid pinacol (B44631) ester has been used to rapidly generate 2,6-disubstituted-3-amino-imidazopyridines under microwave irradiation. acs.org
The imidazo[1,5-a]pyridine core has also been assembled through elegant one-pot and multi-component strategies. A one-pot, three-component condensation of aromatic aldehydes and dipyridyl ketone with ammonium acetate, catalyzed by lithium chloride under microwave irradiation, yields 1,3-diarylated imidazo[1,5-a]pyridines. scirp.org Other one-pot methods include an iron(III) triflate-mediated reaction of a dithioester, 2-methylaminopyridine, and an alcohol asianpubs.org; and a magnesium nitride-assisted cyclo-condensation of 2-pyridyl ketones with aldehydes. nih.gov A more complex, two-step sequence starting with an azido-Ugi four-component reaction has been developed to produce novel tetrazole-linked imidazo[1,5-a]pyridines. acs.org
The use of heterogeneous and reusable catalysts is a key principle of green chemistry, offering advantages in terms of cost, environmental impact, and simplified product purification.
β-Cyclodextrin and its derivatives have emerged as effective, biodegradable, and reusable catalysts for the synthesis of nitrogen-containing heterocycles. Sulfonated β-cyclodextrin (β-cyclodextrin-SO₃H) has been successfully employed as a catalyst in the three-component reaction of 2-aminopyridines, aldehydes, and isonitriles to produce imidazo[1,2-a]pyridin-3-amine (B132443) derivatives. researchgate.net The reaction proceeds with short reaction times and excellent yields, and the catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.net
Clay-based catalysts, known for being environmentally benign and cost-effective, have also found application in imidazopyridine synthesis. organic-chemistry.orgscirp.org Specifically, Al³⁺-exchanged K10 montmorillonite (B579905) clay (Al³⁺-K10 clay) has been utilized as a reusable solid acid catalyst for the efficient intramolecular cyclization of amides to form imidazopyridine derivatives. organic-chemistry.orgscirp.org This method is tolerant of many functional groups and provides excellent yields under mild conditions. organic-chemistry.org The Al³⁺-K10 clay catalyst can be reused for at least five cycles with only a slight decrease in product yield. organic-chemistry.orgscirp.org While some protocols use K-10 clay for the synthesis of the imidazo[1,2-a]pyridine (B132010) isomer, the broader application to the imidazopyridine class highlights its versatility. researchgate.net
Chemical Reactivity and Derivatization of Fluoroimidazo 1,5 a Pyridine Scaffolds
Position-Specific Reactivity and Functionalization
The electronic properties of the imidazo[1,5-a]pyridine (B1214698) ring system, influenced by the presence of a fluorine atom, dictate its reactivity towards various chemical transformations. The strategic placement of substituents can be achieved by leveraging the inherent nucleophilic and electrophilic characteristics of different ring positions.
Functional Group Tolerance in Derivatization Protocols
The development of synthetic methodologies for the derivatization of imidazo[1,5-a]pyridine scaffolds has emphasized the importance of functional group tolerance. This is crucial for the synthesis of diverse libraries of compounds for various applications. For example, a one-pot synthesis of functionalized imidazo[1,2-a]pyridines has been developed that tolerates the presence of an unprotected hydroxyl functional group. rsc.org Similarly, protocols for the C3-functionalization of pyridines have demonstrated good tolerance for a wide range of functional groups, including both electron-donating and electron-withdrawing substituents on aryl rings. nih.gov These findings suggest that derivatization protocols for 5-fluoroimidazo[1,5-a]pyridine can be designed to be compatible with a variety of functional groups, enabling the synthesis of complex molecules.
Intramolecular Cyclization Reactions
The rigid framework of the imidazo[1,5-a]pyridine system serves as an excellent template for the construction of more complex, fused polycyclic systems through intramolecular cyclization reactions. These reactions often proceed with high regioselectivity and stereoselectivity, offering a powerful tool for the synthesis of novel chemical entities.
Formation of Novel Fused Polycyclic Systems (e.g., Tetracyclic Imidazo[1,2-a]pyridine (B132010) Derivatives)
A notable example of intramolecular cyclization is the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives from 5-fluoroimidazo[1,2-a]pyridines. rsc.org This transformation is achieved through an intramolecular nucleophilic aromatic substitution under basic conditions. rsc.org The choice of solvent was found to be critical, with the use of a non-nucleophilic solvent like tert-butanol (B103910) significantly increasing the yield of the tetracyclic product by minimizing competing intermolecular reactions. rsc.org This strategy highlights the utility of the fluorine atom as a leaving group in SNAr reactions to forge new carbocyclic or heterocyclic rings. The synthesis of various fused nitrogen-containing heterocycles has also been achieved through palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) derivatives. beilstein-journals.org
Synthetic Strategies for Analog Derivatization
The development of synthetic analogs of this compound often involves the modification of existing functional groups or the introduction of new ones. These strategies are essential for exploring the structure-activity relationships of this scaffold.
Carboxylic Acid Derivatization (e.g., Amidation, Esterification)
The presence of a carboxylic acid group on the imidazo[1,5-a]pyridine scaffold, as seen in this compound-1-carboxylic acid, provides a convenient handle for further derivatization. nih.govbldpharm.com Standard organic transformations such as amidation and esterification can be readily employed to generate a variety of analogs. For example, the reaction of a carboxylic acid with an amine in the presence of a coupling agent, or with an alcohol under acidic conditions, can yield the corresponding amides and esters, respectively. researchgate.net These derivatizations can significantly alter the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and metabolic stability. acs.org
Incorporation into Complex Molecular Architectures (e.g., Chalcones)
The incorporation of the this compound scaffold into more complex molecular architectures, such as chalcones, represents a significant area of synthetic chemistry. Chalcones, which are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are important intermediates in the synthesis of various heterocyclic compounds. The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.
In the context of imidazo[1,5-a]pyridine derivatives, this typically involves the reaction of an imidazo[1,5-a]pyridine-carbaldehyde with a substituted acetophenone. For instance, various imidazo[1,5-a]pyridine–chalcone (B49325) conjugates have been synthesized through an Aldol condensation reaction. This process involves reacting a suitable imidazo[1,5-a]pyridine-1-carbaldehyde (B1340746) intermediate with different substituted acetophenones in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent.
Therefore, while the general methodology for creating related chalcone structures is well-understood, the specific application to the this compound scaffold remains an area for future research exploration.
Computational and Theoretical Investigations of Fluoroimidazo 1,5 a Pyridine Systems
Quantum Chemical Studies
Quantum chemical methods provide a powerful lens through which the electronic landscapes of molecules can be meticulously examined. For fluoroimidazo[1,5-a]pyridine systems, these studies have been instrumental in elucidating the fundamental properties that dictate their reactivity and photophysical characteristics.
Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of imidazo[1,5-a]pyridine (B1214698) derivatives. researchgate.netresearchgate.net These calculations are fundamental to understanding how the introduction of a fluorine atom alters the electronic distribution and geometry of the parent molecule.
Time-Dependent Density Functional Theory (TD-DFT) is a key computational tool for exploring the excited state properties and photophysical behavior of fluoroimidazo[1,5-a]pyridine systems. mdpi.comrsc.org This method allows for the calculation of electronic transition energies, which correspond to the absorption and emission of light, and provides a theoretical basis for understanding the fluorescence and phosphorescence characteristics of these molecules. mdpi.comnih.govd-nb.info
TD-DFT calculations have been used to predict the absorption spectra of imidazo[1,5-a]pyridine derivatives, with the results often showing good agreement with experimental data. mdpi.comacs.org These studies can identify the nature of the electronic transitions, such as whether they are localized on the imidazo[1,5-a]pyridine core or involve charge transfer to or from substituent groups. nih.govd-nb.info For instance, in some systems, the lowest singlet excited state has been characterized as having intramolecular charge transfer (ICT) character, where electron density is redistributed from an electron-donating group to the imidazo[1,5-a]pyridine core. nih.gov The nature and energy of these excited states are critical in determining the fluorescence quantum yields and Stokes shifts, which are important properties for applications such as fluorescent probes and optoelectronic materials. mdpi.commdpi.commdpi.com
Electronic Structure Analysis and Ground State Properties (e.g., Density Functional Theory)
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of fluoroimidazo[1,5-a]pyridine derivatives, particularly in the context of their interactions with biological macromolecules.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. researchgate.netresearchgate.netmdpi.com This technique has been instrumental in understanding the interactions of fluoroimidazo[1,5-a]pyridine derivatives with their biological targets. acs.orgnih.gov
In studies of imidazo[1,5-a]pyridine-based inhibitors, docking simulations have been used to visualize how these molecules fit into the active site of an enzyme. acs.orgnih.gov For example, in the case of inhibitors targeting Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), docking studies have helped to rationalize the observed structure-activity relationships. acs.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. The introduction of a fluorine atom can influence these interactions, for instance, by forming favorable contacts with the protein environment. acs.org
Table 1: Key Interactions Identified Through Molecular Docking
| Compound Type | Target Enzyme | Key Predicted Interactions | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Trypanosoma brucei Methionyl-tRNA Synthetase (TbMetRS) | The 3,5-dichlorophenyl moiety occupies the methionine binding pocket, while the imidazo[4,5-b]pyridine portion occupies an auxiliary pocket. | acs.orgnih.gov |
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the conformational dynamics of ligands and their protein complexes. biorxiv.orgelifesciences.org While specific MD simulation studies focusing solely on 5-fluoroimidazo[1,5-a]pyridine are not extensively detailed in the provided search results, the principles of this technique are broadly applicable.
MD simulations can be used to explore the flexibility of the fluoroimidazo[1,5-a]pyridine scaffold and to assess the stability of its binding mode within a protein's active site over time. These simulations can reveal how the ligand and protein adapt to each other's presence and can provide insights into the thermodynamics of binding. For derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold, MD studies have been performed to understand the stability of inhibitor-enzyme interactions. acs.org
Molecular Docking for Ligand-Target Interaction Prediction
In Silico Assessment of Bioisosterism and Physicochemical Mimicry
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is central to the use of fluorine in medicinal chemistry. u-tokyo.ac.jpufrj.br In silico methods are invaluable for assessing the potential of a C-F group to mimic other functionalities.
For the related 8-fluoroimidazo[1,2-a]pyridine (B164112) system, it has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166) using both computational and experimental techniques. researchgate.netnih.govvulcanchem.com This mimicry is based on the similarity in size, shape, and electronic properties between the C-F bond and the nitrogen atom it replaces. In silico assessments can quantify these similarities by comparing properties such as molecular electrostatic potential surfaces, dipole moments, and orbital energies. This strategy of bioisosteric replacement has been successfully applied in the design of novel inhibitors. nih.gov The replacement of a nitrogen atom with a C-F group can lead to improved metabolic stability and membrane permeability, which are desirable properties for drug candidates. nih.gov
Advanced Applications and Emerging Research Directions
Development of Imidazo[1,5-a]pyridine-Based Fluorescent Probes
Research into imidazo[1,5-a]pyridine-based fluorophores has explored their use as probes, for instance, in liposome (B1194612) models to study membrane dynamics. These studies highlight the scaffold's suitability for developing emissive compounds with large Stokes shifts, a desirable feature for fluorescent probes. However, the specific photophysical properties and utility of 5-Fluoroimidazo[1,5-a]pyridine as a fluorescent probe have not been the subject of detailed investigation in the available literature.
Photophysical Characterization in Diverse Environments (e.g., Liposome Models)
Studies have been conducted on various imidazo[1,5-a]pyridine-based fluorophores to characterize their behavior in different environments, including organic solvents and liposome models. These investigations have successfully demonstrated the intercalation of certain derivatives into lipid bilayers, which is a crucial step for their use as membrane probes. Despite these advances with the general scaffold, specific photophysical data for this compound in such environments is not present in the reviewed literature.
Utility in Chemical Biology and Cellular Imaging
Contributions to Materials Science and Sensor Technologies
The imidazo[1,5-a]pyridine (B1214698) framework is considered a valuable component in materials science, particularly for developing luminescent materials for sensors and optoelectronics. The inherent properties of this heterocyclic system are conducive to creating novel functional materials.
Optoelectronic Device Components
Derivatives of imidazo[1,5-a]pyridine are noted for their distinctive luminescent properties, making them valuable for potential applications in organic light-emitting diodes (OLEDs). The core structure is recognized as a versatile moiety for smart materials in optoelectronics. However, specific studies detailing the performance or integration of this compound into optoelectronic devices are absent from the available scientific record.
Luminescent Sensors
The development of luminescent sensors is a key application area for the imidazo[1,5-a]pyridine scaffold. For instance, a near-infrared fluorescent probe based on an imidazo[1,5-a]pyridine structure was designed to detect sulfur dioxide. While the general class of compounds shows promise, there is no specific information on the use of this compound as a luminescent sensor.
Catalytic Applications
The imidazo[1,5-a]pyridine framework is also explored in coordination chemistry and catalysis, where it can serve as a ligand for various transition metals to form novel catalytic systems. The nitrogen atoms in the heterocyclic structure provide effective coordination sites. Despite this potential, specific research detailing the application of this compound in catalytic processes could not be identified in the reviewed literature.
Agrochemical Research and Development
The imidazo[1,5-a]pyridine core is a significant structural motif found in a variety of agrochemicals. rsc.orgresearchgate.net The versatility of this heterocyclic system allows for its incorporation into molecules designed for crop protection. For instance, 1-Bromo-imidazo[1,5-a]pyridine is utilized as a building block in the creation of agrochemicals, suggesting the scaffold's importance in this sector. chemimpex.com
Despite the established relevance of the parent scaffold, there is currently no specific research available on the application or development of This compound within the agrochemical field. The influence of the 5-fluoro substitution on the biological activity, environmental fate, or efficacy of potential agrochemical candidates remains an unexplored area of research.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-Fluoroimidazo[1,5-a]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot synthesis approach using 4-chloropyridin-2-amine with DMF-DMA and hydroxylamine hydrochloride generates intermediates, followed by cyclization with TFAA to yield the core structure . For fluorination, electrophilic substitution using fluorinating agents (e.g., Selectfluor) under anhydrous conditions at 80–100°C achieves regioselective fluorination. Optimization includes adjusting stoichiometry (1:1.2 substrate:fluorinating agent) and solvent polarity (acetonitrile or DMF) to improve yields (typically 60–75%) . Catalytic iodine (10 mol%) in 1,2-dichloroethane at 110°C for 12 hours enhances reaction efficiency while avoiding metal contamination .
Q. How can structural elucidation of this compound derivatives be performed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituent positions and electronic environments. For example, the fluorine atom at C5 causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for H4 and H6) .
- X-ray Crystallography : Resolve π-stacking interactions (3.5–4.0 Å spacing) and hydrogen-bonding networks (C–H⋯N/F, 2.8–3.2 Å) to confirm regiochemistry and polymorphism .
- HRMS : Validate molecular formulas (e.g., CHFN for 5-fluoro derivatives) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity in this compound derivatives?
- Methodological Answer : Screen against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Derivatives with electron-withdrawing groups (e.g., -NO, -CF) at C7 show enhanced antibacterial activity (MIC 4–16 µg/mL) due to improved membrane permeability . For enzyme inhibition, papain or kinase assays (e.g., IC determination via Lineweaver-Burk plots) quantify binding affinity. Prefer derivatives with pyridyl substituents for papain inhibition (K ~10–50 µM) .
Advanced Research Questions
Q. What mechanistic insights explain cyclocondensation reactions in imidazo[1,5-a]pyridine synthesis?
- Methodological Answer : Cyclocondensation proceeds via nucleophilic attack of 2-(aminomethyl)pyridine on nitronates, forming an amidinium intermediate. A 5-exo-trig cyclization generates dihydroimidazopyridinium ions, which undergo deprotonation and elimination of phosphorylated hydroxylamine to yield the fused heterocycle. Kinetic studies (monitored via F NMR) reveal rate-limiting cyclization (ΔG ~25 kcal/mol) . Substituents at C3 (e.g., ethynyl groups) stabilize transition states via hyperconjugation, reducing activation energy by 3–5 kcal/mol .
Q. How can computational modeling predict electronic properties and reactivity of this compound?
- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with fluorescence properties. Electron-withdrawing groups (e.g., -CHO) lower LUMO energy, enhancing charge-transfer transitions .
- Electrostatic Potential Maps : Fluorine’s electronegativity increases positive charge density at C8, favoring electrophilic substitutions .
- TD-DFT : Simulate UV-Vis spectra (λ ~330–355 nm) and Stokes shifts (7,600–11,000 cm) for fluorophore design .
Q. What thermodynamic parameters govern enzyme inhibition by this compound derivatives?
- Methodological Answer : Determine ΔG, ΔH, and ΔS via van’t Hoff analysis of inhibition constants (K) at multiple temperatures (25–45°C). For papain inhibition, ΔG ≈ -30 kJ/mol (spontaneous binding), with entropy-driven mechanisms (ΔS > 0) due to hydrophobic interactions . Isothermal titration calorimetry (ITC) quantifies binding stoichiometry (n ≈ 1) and enthalpy changes (ΔH ~ -50 kJ/mol) .
Q. How can contradictory data on substituent effects in bioactivity be resolved?
- Methodological Answer : Discrepancies arise from divergent substituent electronic/steric effects. For example:
- Antibacterial Activity : -CF at C7 enhances activity (MIC 4 µg/mL) but reduces solubility, complicating dose-response curves .
- Fluorescence Quenching : Electron-donating groups (e.g., -OCH) increase quantum yield (Φ ~0.63) in solid-state but cause aggregation-caused quenching (ACQ) in solution .
- Resolution Strategies : Use multivariate regression (e.g., PLS models) to correlate logP, polar surface area, and Hammett constants with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
